Methyl 3-amino-3-(2-thienyl)propanoate

Lipophilicity Drug Design ADME

For medicinal chemistry and chiral synthesis requiring superior reaction selectivity, choose methyl 3-amino-3-(2-thienyl)propanoate. Its 2-thienyl group provides distinct electronic and lipophilic properties (LogP ~2.01, PSA 80.56 Ų) compared to common phenyl or furyl analogs. These uniquely balanced attributes make it an excellent scaffold for developing orally bioavailable drugs with limited CNS penetration, thereby mitigating off-target side effects. Proven for efficient gram-scale enantiomeric resolution using CAL-A, it is available now for your preclinical programs.

Molecular Formula C8H11NO2S
Molecular Weight 185.25 g/mol
CAS No. 188812-40-0
Cat. No. B3022066
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-amino-3-(2-thienyl)propanoate
CAS188812-40-0
Molecular FormulaC8H11NO2S
Molecular Weight185.25 g/mol
Structural Identifiers
SMILESCOC(=O)CC(C1=CC=CS1)N
InChIInChI=1S/C8H11NO2S/c1-11-8(10)5-6(9)7-3-2-4-12-7/h2-4,6H,5,9H2,1H3
InChIKeyAJNFOBUKNGRRKH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 3-amino-3-(2-thienyl)propanoate (CAS 188812-40-0): A Heteroaromatic β-Amino Ester Building Block


Methyl 3-amino-3-(2-thienyl)propanoate (CAS 188812-40-0) is a heteroaromatic β-amino acid methyl ester with the molecular formula C8H11NO2S and a molecular weight of 185.24 g/mol . It serves as a key chiral building block in medicinal chemistry and organic synthesis [1], offering a unique thienyl moiety that distinguishes it from more common phenyl or furyl analogs. Its utility is demonstrated in applications ranging from the synthesis of the antidepressant duloxetine to its use in developing enantiomerically pure compounds via enzymatic resolution [2].

Procurement Rationale: Why Not Any β-Amino Ester Will Suffice for Methyl 3-amino-3-(2-thienyl)propanoate Applications


While β-amino esters are a broad class of synthetic intermediates, the choice of the aromatic substituent is critical. The 2-thienyl group in methyl 3-amino-3-(2-thienyl)propanoate confers distinct physicochemical properties compared to phenyl or furyl analogs [1][2]. These differences in lipophilicity (LogP) and polar surface area (PSA) directly impact a molecule's behavior in biological systems and chemical reactions [3]. For instance, the sulfur atom in the thiophene ring can engage in unique electronic interactions not possible with oxygen (furan) or carbon (phenyl), influencing molecular recognition and downstream synthetic pathways [1]. Therefore, substituting this compound with a cheaper or more readily available analog without quantitative justification risks compromising the desired pharmacokinetic profile, reaction selectivity, or final product yield in a research or manufacturing setting.

Quantitative Differentiation of Methyl 3-amino-3-(2-thienyl)propanoate: Comparative Physicochemical and Enzymatic Data


Enhanced Lipophilicity of Thienyl vs. Furyl and Phenyl Analogs for Membrane Permeability

The lipophilicity of methyl 3-amino-3-(2-thienyl)propanoate is significantly higher than its 2-furyl analog and is distinct from its phenyl counterpart. The calculated LogP for the thienyl compound is 2.01130 [1], which is over two orders of magnitude more lipophilic than the furyl analog (XLogP3-AA = -0.3) [2]. Compared to the phenyl analog (LogP = 1.94980) [3], the thienyl compound shows a slight increase in lipophilicity. This quantitative difference in lipophilicity is a critical parameter for predicting membrane permeability and oral bioavailability in drug development.

Lipophilicity Drug Design ADME LogP

High Enantioselectivity in Enzymatic Resolution of Thienyl β-Amino Esters

The target compound belongs to a class of heteroaromatic β-amino esters for which the enzyme Candida antarctica lipase A (CAL-A) exhibits exceptional enantioselectivity. In a study of acylation reactions for 3-amino-3-heteroarylpropanoates (including 2- and 3-thienyl and -furyl derivatives), CAL-A demonstrated an enantiomeric ratio (E) greater than 100 [1]. This high E value indicates a powerful ability to discriminate between enantiomers, enabling the efficient, gram-scale preparation of enantiopure R and S forms.

Enzymatic Resolution Enantioselectivity Chiral Building Blocks Lipase

Unique Polar Surface Area Profile of Thienyl vs. Phenyl Analog

The polar surface area (PSA) of methyl 3-amino-3-(2-thienyl)propanoate is 80.56 Ų [1], which is substantially higher than that of its phenyl analog, (S)-methyl 3-amino-3-phenylpropanoate, with a PSA of 52.32 Ų [2]. The sulfur atom in the thiophene ring contributes to this difference. PSA is a key descriptor influencing a molecule's ability to cross biological barriers like the blood-brain barrier (BBB) and its oral absorption. A higher PSA generally correlates with lower membrane permeability and may reduce central nervous system (CNS) exposure.

Polar Surface Area Physicochemical Properties Drug-Likeness Blood-Brain Barrier

Commercial Availability of Methyl 3-amino-3-(2-thienyl)propanoate at High Purity for Research Applications

Methyl 3-amino-3-(2-thienyl)propanoate is commercially available from multiple suppliers with specified purity grades suitable for advanced research and development. For instance, vendors offer this compound at a purity of NLT 98% and 95% [1]. This establishes a baseline for procurement quality, ensuring that research outcomes are not compromised by impurities that could arise from sourcing through non-specialized or lower-quality channels.

Procurement Purity Supply Chain Research Chemical

Recommended Research Applications Leveraging the Differentiated Properties of Methyl 3-amino-3-(2-thienyl)propanoate


Development of CNS Drug Candidates: Leveraging Balanced Lipophilicity and PSA

For projects focused on developing orally bioavailable drugs with reduced CNS side effects, methyl 3-amino-3-(2-thienyl)propanoate is a strategic building block. Its balanced profile, with a LogP of 2.01 [1]—higher than the furyl analog (-0.3) [2]—and a PSA of 80.56 Ų [1]—significantly higher than the phenyl analog (52.32 Ų) [3]—suggests it may achieve sufficient membrane permeability for oral absorption while limiting passive diffusion across the blood-brain barrier. This property is valuable when designing drugs intended for peripheral targets, as it can minimize the potential for unwanted central nervous system activity.

Synthesis of Enantiopure Compounds via Scalable Enzymatic Resolution

Researchers requiring enantiomerically pure β-amino acid derivatives for chiral drug synthesis should consider methyl 3-amino-3-(2-thienyl)propanoate. As a member of the heteroaromatic β-amino ester class, it has been shown to be an excellent substrate for enzymatic resolution using Candida antarctica lipase A (CAL-A), which achieves an enantiomeric ratio (E) greater than 100 [4]. This proven, high-selectivity method facilitates the gram-scale production of both R and S enantiomers, making it a reliable and efficient choice for generating chiral starting materials for preclinical development.

Medicinal Chemistry Exploration of Thienyl-Containing Pharmacophores

The unique electronic properties of the thiophene ring distinguish it from other aromatic groups like phenyl and furan. The thienyl moiety can engage in distinct pi-pi stacking, hydrogen bonding, and hydrophobic interactions [5]. This makes methyl 3-amino-3-(2-thienyl)propanoate a valuable scaffold for structure-activity relationship (SAR) studies aimed at optimizing target binding affinity or modulating pharmacokinetic properties, particularly in programs targeting receptors where sulfur-containing heterocycles have shown enhanced potency or selectivity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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